Ryanodin

Übersicht

Beschreibung

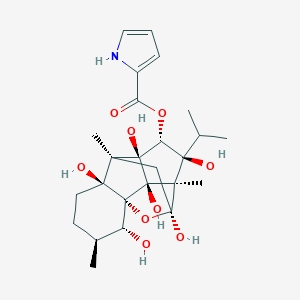

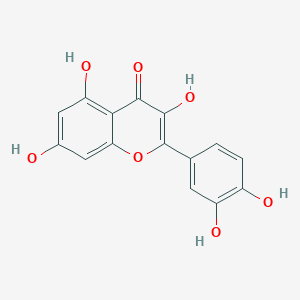

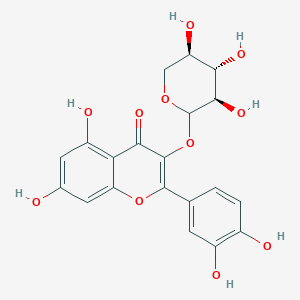

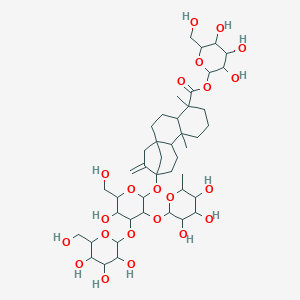

Ryanodine is a naturally occurring plant alkaloid extracted from the South American plant Ryania speciosa. It is known for its high affinity to ryanodine receptors, which are intracellular calcium channels found in various excitable tissues such as muscles and neurons. Ryanodine plays a crucial role in modulating calcium release from the sarcoplasmic and endoplasmic reticulum, which is essential for muscle contraction and other cellular processes .

Wissenschaftliche Forschungsanwendungen

Ryanodine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: Ryanodine and its derivatives are used as tools to study calcium signaling pathways and the function of ryanodine receptors. They serve as molecular probes to investigate the structure-activity relationships of these receptors .

Biology: In biological research, ryanodine is used to modulate calcium release in various cell types, including muscle cells and neurons. This helps in understanding the role of calcium in cellular processes such as muscle contraction, neurotransmitter release, and gene expression .

Medicine: Ryanodine receptors are implicated in several diseases, including cardiac arrhythmias, skeletal muscle disorders, and neurodegenerative diseases. Ryanodine and its analogs are used in preclinical studies to develop therapeutic agents targeting these receptors .

Industry: Ryanodine has been used as an insecticide due to its ability to disrupt calcium homeostasis in insects, leading to paralysis and death. its use in agriculture is limited due to its toxicity to non-target organisms .

Wirkmechanismus

Mode of Action

Ryanodine interacts with its targets, the RyRs, in a concentration-dependent manner . At nanomolar concentrations, ryanodine locks the receptor in a half-open state, whereas it fully closes them at micromolar concentration . This interaction with RyRs leads to the release of calcium from calcium stores such as the sarcoplasmic reticulum in the cytoplasm .

Biochemical Pathways

Ryanodine receptors mediate the release of calcium ions from the sarcoplasmic reticulum and endoplasmic reticulum, an essential step in muscle contraction . In skeletal muscle, activation of ryanodine receptors occurs via a physical coupling to the dihydropyridine receptor (a voltage-dependent, L-type calcium channel), whereas, in cardiac muscle, the primary mechanism of activation is calcium-induced calcium release, which causes calcium outflow from the sarcoplasmic reticulum .

Pharmacokinetics

It is known that ryanodine can exert effects through alternative mechanisms, particularly via the activation of sarcoplasmic reticulum or endoplasmic reticulum ryanodine receptor (ryr) channels .

Result of Action

The effect of ryanodine’s action is the release of calcium from calcium stores, leading to massive muscle contractions . At higher concentrations, ryanodine can cause paralysis . Dysregulation and impaired RyR channel function can contribute to severe pathologies such as cardiac arrhythmias and Alzheimer’s disease .

Action Environment

The action of ryanodine can be influenced by various environmental factors. For instance, stress-induced RyR-mediated intracellular Ca2+ leak in the heart can promote heart failure and cardiac arrhythmias . In the brain, leaky RyR channels contribute to cognitive dysfunction in Alzheimer’s disease, posttraumatic stress disorder, and Huntington’s disease

Biochemische Analyse

Biochemical Properties

Ryanodine interacts with RyRs, specifically binding to these receptors and altering their function . At nanomolar concentrations, ryanodine locks the receptor in a half-open state, whereas it fully closes them at micromolar concentration . The effect of the nanomolar-level binding is that ryanodine causes release of calcium from calcium stores as the sarcoplasmic reticulum in the cytoplasm, leading to massive muscle contractions .

Cellular Effects

Ryanodine, through its action on RyRs, disrupts intracellular Ca2+ homeostasis . This disruption can have significant effects on various types of cells and cellular processes. For example, in neurons, alterations in RyR function have been linked to changes in synaptic function and memory and learning abilities . In muscle cells, ryanodine-induced changes in Ca2+ release can affect muscle contraction .

Molecular Mechanism

Ryanodine exerts its effects at the molecular level primarily through its interaction with RyRs . These receptors are homotetrameric Ca2+ release channels localized to the sarcoplasmic reticulum . Ryanodine binds to these receptors, altering their conformation and thus their function . This binding can increase the open probability of the channels, leading to increased Ca2+ release .

Temporal Effects in Laboratory Settings

The effects of ryanodine on RyRs and cellular function can change over time. For example, prolonged exposure to ryanodine can lead to a state of RyR “leakiness,” where the channels are locked in a subconductance state, leading to a continuous, low-level release of Ca2+ . This can have long-term effects on cellular function, potentially contributing to pathological conditions .

Dosage Effects in Animal Models

The effects of ryanodine can vary with different dosages. At nanomolar concentrations, ryanodine can induce a state of increased Ca2+ release, while at higher, micromolar concentrations, it can lead to the closure of RyRs and a reduction in Ca2+ release . The specific effects can also depend on the particular animal model and the type of cells or tissues being studied.

Metabolic Pathways

Ryanodine, through its action on RyRs, plays a role in the regulation of intracellular Ca2+ levels . This can affect various metabolic pathways within the cell. For example, changes in Ca2+ levels can influence the activity of various enzymes and other proteins, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Ryanodine receptors are found on the endoplasmic reticulum of all cells . Therefore, the effects of ryanodine are likely to be widespread throughout the cell. The specific distribution of ryanodine’s effects can depend on the distribution of RyRs within the cell .

Subcellular Localization

Ryanodine receptors are localized within the endoplasmic reticulum, a subcellular organelle . They are found in various parts of the cell, including the soma, axons, dendritic spines, and presynaptic terminals of neurons . The specific localization of RyRs can influence the effects of ryanodine, as it determines where within the cell changes in Ca2+ release will occur .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ryanodine is complex due to its intricate polycyclic structure. One of the notable synthetic routes involves the total synthesis of (+)-ryanodine, which includes multiple steps such as radical coupling, cyclization, and functional group modifications. The key steps involve the formation of the pyrrole-2-carboxylate ester, which is critical for high-affinity binding to ryanodine receptors .

Industrial Production Methods: Industrial production of ryanodine is not common due to its complex structure and the availability of natural sources. advances in synthetic organic chemistry have enabled the production of ryanodine analogs and derivatives for research purposes .

Analyse Chemischer Reaktionen

Types of Reactions: Ryanodine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify its structure and enhance its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used to introduce oxygen-containing functional groups.

Reduction: Reducing agents like lithium aluminum hydride are employed to reduce carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions are used to introduce different substituents on the ryanodine molecule.

Major Products: The major products formed from these reactions include various ryanodine derivatives with modified functional groups, which can exhibit different binding affinities and pharmacological activities .

Vergleich Mit ähnlichen Verbindungen

Theophylline: Another methylxanthine that has similar effects on ryanodine receptors as caffeine.

Dantrolene: A muscle relaxant that inhibits ryanodine receptors and is used to treat malignant hyperthermia.

Ryanodine’s uniqueness lies in its dual action of stabilizing the open state at low concentrations and locking the closed state at higher concentrations, which is not observed with other similar compounds .

Eigenschaften

CAS-Nummer |

15662-33-6 |

|---|---|

Molekularformel |

C25H35NO9 |

Molekulargewicht |

493.5 g/mol |

IUPAC-Name |

[(1R,6S,7S,9S,10R,11S,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C25H35NO9/c1-12(2)22(31)17(34-16(28)14-7-6-10-26-14)23(32)18(4)11-21(30)19(22,5)25(23,33)24(35-21)15(27)13(3)8-9-20(18,24)29/h6-7,10,12-13,15,17,26-27,29-33H,8-9,11H2,1-5H3/t13?,15?,17?,18-,19+,20-,21-,22+,23+,24+,25+/m0/s1 |

InChI-Schlüssel |

JJSYXNQGLHBRRK-UPRBNTFSSA-N |

SMILES |

CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)OC(=O)C6=CC=CN6)(C(C)C)O)C)O)C)O |

Isomerische SMILES |

CC1CC[C@@]2([C@@]3(C[C@]4([C@@]5([C@](C([C@@]3([C@]5([C@]2(C1O)O4)O)O)OC(=O)C6=CC=CN6)(C(C)C)O)C)O)C)O |

Kanonische SMILES |

CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)OC(=O)C6=CC=CN6)(C(C)C)O)C)O)C)O |

| 15662-33-6 | |

Piktogramme |

Irritant; Environmental Hazard |

Synonyme |

Ryanodine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of ryanodine and what are the downstream consequences of this interaction?

A1: Ryanodine specifically binds to the ryanodine receptor (RyR), a calcium (Ca2+) release channel primarily located in the sarcoplasmic reticulum (SR) of muscle cells [, ]. This interaction locks the RyR in a subconductance state, leading to a prolonged opening of the channel and a subsequent depletion of Ca2+ from the SR [, ]. This disruption of Ca2+ homeostasis affects various cellular processes, most notably excitation-contraction coupling in muscle cells [, , ].

Q2: Does ryanodine's effect on RyR differ depending on its concentration?

A2: Yes, ryanodine exhibits biphasic effects on Ca2+ efflux from the SR. At low concentrations (nanomolar range), ryanodine can stimulate Ca2+ release, while at higher concentrations (micromolar range), it inhibits Ca2+ efflux [, ].

Q3: How does ryanodine binding affect the RyR channel gating?

A3: Ryanodine's binding to the RyR doesn't seem to primarily affect the regulation of the channel by external factors like Ca2+, magnesium (Mg2+), or adenine nucleotides. Instead, it appears to induce subtle changes in the gating mechanism or channel structure, preventing complete closure [].

Q4: Does ryanodine impact both global and local Ca2+ signaling?

A4: Recent studies suggest that in pulmonary arterial myocytes, nicotinic acid adenine dinucleotide phosphate (NAADP), a Ca2+-mobilizing messenger, activates two-pore channels. This activation leads to both global and heterogeneous subcellular Ca2+ signals from NAADP- and ryanodine-sensitive Ca2+ stores, contributing to agonist-induced responses [].

Q5: How does ryanodine impact the open state of the ryanodine-sensitive Ca2+ release channel?

A5: Research suggests that perfusate Ca2+ plays a regulatory role in increasing the open state of the ryanodine-sensitive Ca2+ release channel. This regulatory mechanism appears distinct from the beat-to-beat regulation of Ca2+ release from the SR by Ca2+ (Ca2+-induced Ca2+ release) [].

Q6: Is ryanodine's action on the SR Ca2+ release dependent on sarcolemmal Ca2+ transport?

A6: Experiments using caffeine-induced Ca2+ release in rat cardiac myocytes showed that the response persists even when extracellular Ca2+ is chelated by EGTA. This finding suggests that ryanodine-induced Ca2+ release from the SR is not dependent on sarcolemmal Ca2+ transport [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-Diphenylfuro[3,2-b]furan-2,5-dione](/img/structure/B192217.png)

![[(1R,2S,5R,6S,7S,8R,9S,10S,11R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate](/img/structure/B192255.png)